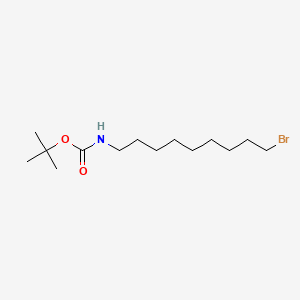

tert-butyl N-(9-bromononyl)carbamate

Beschreibung

BenchChem offers high-quality tert-butyl N-(9-bromononyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(9-bromononyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(9-bromononyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28BrNO2/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15/h4-12H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHPCJXKDOYOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Architecting Degradation: The Strategic Role of tert-butyl N-(9-bromononyl)carbamate in PROTAC Linker Design

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by transitioning pharmacology from target inhibition to target degradation. A PROTAC is a heterobifunctional molecule comprising a ligand for a Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is not merely a passive structural tether; it actively dictates the thermodynamics, cell permeability, and spatial geometry required to form a productive POI-PROTAC-E3 ternary complex.

Among the arsenal of linker building blocks,[1] has emerged as a premier bifunctional reagent. This whitepaper provides an in-depth technical analysis of its chemical anatomy, the causality behind its use in structure-activity relationship (SAR) studies, and a self-validating methodological framework for incorporating it into novel PROTAC architectures.

Mechanistic pathway of PROTAC-mediated targeted protein degradation via ternary complex formation.

Chemical Anatomy & Mechanistic Rationale

The utility of tert-butyl N-(9-bromononyl)carbamate (CAS: 2352715-55-8) lies in its highly optimized, tri-part chemical structure, which allows for orthogonal, step-wise conjugation:

-

The Terminal Bromide (-Br): Bromine serves as an optimal electrophilic anchor. Compared to chlorine (which is often too unreactive) and iodine (which can be overly reactive and unstable), bromine strikes the perfect kinetic balance for bimolecular nucleophilic substitution ( SN2 ) reactions with phenolic hydroxyls or secondary amines on the POI ligand.

-

The 9-Carbon Alkyl Chain (Nonyl Spacer): Alkyl chains provide high conformational flexibility. A 9-carbon chain yields an extended length of approximately 11.5 Å. This specific distance is frequently the "Goldilocks" zone in SAR studies—long enough to prevent steric clashes between the POI and the E3 ligase, but short enough to prevent the linker from collapsing on itself hydrophobically (entropic penalty).

-

The Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group acts as a latent nucleophile. It masks the primary amine during the initial SN2 alkylation, preventing unwanted side reactions. Because it is acid-labile, it can be removed orthogonally using Trifluoroacetic acid (TFA) without disturbing base-labile functional groups on the POI ligand.

The Causality of Experimental Choices in Linker SAR (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why the 9-carbon alkyl linker is selected over other lengths or compositions (such as PEG linkers).

While PEG linkers increase aqueous solubility, pure alkyl linkers are often preferred when targeting deep, hydrophobic binding pockets or when attempting to increase the overall cell permeability of the PROTAC. The 9-carbon length specifically has been validated across multiple high-profile targets:

-

EZH2 Degraders: In the[2][3], researchers found that a 9-carbon alkyl linker successfully bridged EZH2 inhibitors with CRBN ligands. This specific length allowed the PROTAC (compound E7) to induce robust proteasomal degradation of PRC2 subunits without steric hindrance[4].

-

Dual CBP/p300 and BRD4 Degraders: During the[5][6], the 9-carbon linker was critical. It allowed the piperidine ring of the warhead to reach the solvent-exposed region, resulting in picomolar to nanomolar degradation efficiency ( DC50 ranging from 8.8 pM to 10.5 nM)[7].

-

HDAC6 Degraders: In the development of [8][9], nonyl-chain linkers provided the necessary flexibility to eliminate both the catalytic and zinc-finger ubiquitin-binding domains, effectively blocking inflammatory signaling[10].

Quantitative Analysis of Alkyl Linker Length

The table below summarizes the typical physicochemical impact of varying alkyl chain lengths during PROTAC optimization:

| Linker Length | Extended Length (Å) | Flexibility | Lipophilicity (LogP) | Typical SAR Outcome |

| C3–C5 (Short) | ~4–7 Å | Restricted | Low | High steric clash; poor ternary complex formation. |

| C6–C8 (Medium) | ~8–10 Å | Moderate | Medium | Suitable for shallow binding pockets; moderate degradation. |

| C9 (Optimal) | ~11.5 Å | High | High | "Goldilocks" zone; optimal spacing for CRBN/VHL recruitment. |

| C10–C12+ (Long) | >13 Å | Very High | Very High | Risk of hydrophobic collapse; poor cell permeability. |

Step-by-Step Methodology: Synthesizing a PROTAC via C9-Alkyl Linker

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to verify the success of the reaction before proceeding.

Step-by-step chemical synthesis workflow for assembling a PROTAC using a C9 alkyl linker.

Phase 1: SN2 Alkylation of the POI Ligand

Rationale: The primary bromide is highly susceptible to nucleophilic attack by a phenolic hydroxyl or secondary amine on the POI ligand.

-

Dissolve 1.0 eq of the POI ligand in anhydrous DMF (0.1 M concentration).

-

Add 2.0 eq of K2CO3 (base) and stir for 15 minutes at room temperature to deprotonate the nucleophile.

-

Add 1.2 eq of tert-butyl N-(9-bromononyl)carbamate.

-

Heat the reaction to 80°C for 4–6 hours under an inert N2 atmosphere.

-

Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak disappears and a new peak corresponding to [M+C14H28NO2]+ appears.

Phase 2: Boc Deprotection

Rationale: The Boc group must be removed to expose the primary amine for subsequent coupling. TFA provides a clean, orthogonal deprotection mechanism.

-

Dissolve the purified Phase 1 intermediate in anhydrous DCM.

-

Cool the flask to 0°C and add TFA dropwise (maintaining a DCM:TFA ratio of 4:1).

-

Warm to room temperature and stir for 2 hours.

-

Concentrate under reduced pressure to remove excess TFA, yielding the amine as a TFA salt.

-

Self-Validation Check: 1H -NMR must show the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (corresponding to the tert-butyl group).

Phase 3: Amide Coupling to the E3 Ligase Ligand

Rationale: The newly liberated primary amine is coupled to the carboxylic acid of an E3 ligase ligand (e.g., a thalidomide or VHL derivative) using a standard peptide coupling reagent (HATU) to form a stable amide bond.

-

Dissolve 1.0 eq of the E3 ligase ligand (carboxylic acid form) in anhydrous DMF.

-

Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes to form the active ester.

-

Add 1.0 eq of the Phase 2 intermediate (amine).

-

Stir at room temperature for 12 hours.

-

Self-Validation Check: Purify the crude mixture via preparative HPLC. High-resolution mass spectrometry (HRMS) must confirm the exact mass of the final PROTAC molecule.

References

-

Liu, Z., et al. "Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2." Journal of Medicinal Chemistry, 2021. URL:[Link]

-

Zhang, Y.-Z., et al. "Discovery of Novel CBP/p300 and BRD4 Dual-Target PROTACs with Potent Antitumor Activity in Prostate Cancer." Journal of Medicinal Chemistry, 2026. URL:[Link]

-

Chen, L., et al. "Design, Synthesis, and Anti-inflammatory Activity Evaluation for Hydrazide-Based HDAC6 Targeted Protein Degraders." Journal of Medicinal Chemistry, 2025. URL:[Link]

Sources

- 1. CAS 2352715-55-8 | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel CBP/p300 and BRD4 Dual-Target PROTACs with Potent Antitumor Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

tert-butyl N-(9-bromononyl)carbamate stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of tert-butyl N-(9-bromononyl)carbamate

Executive Summary

Tert-butyl N-(9-bromononyl)carbamate is a critical bifunctional linker employed extensively in drug development and materials science for the synthesis of complex molecular architectures. The inherent reactivity of its terminal tert-butyloxycarbonyl (Boc) protected amine and primary alkyl bromide moieties, while essential for its synthetic utility, also defines its stability profile. This guide provides a comprehensive technical overview of the intrinsic chemical liabilities, principal degradation pathways, and analytical methodologies for monitoring the stability of this linker. We present detailed experimental protocols for forced degradation and long-term stability studies, grounded in established scientific principles, to empower researchers and process chemists to ensure the integrity, purity, and performance of this vital reagent.

Introduction: The Strategic Importance of a Bifunctional Linker

In the precise world of complex molecule synthesis, particularly for therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical component that dictates the success of the conjugation strategy. Tert-butyl N-(9-bromononyl)carbamate offers a valuable nine-carbon aliphatic chain that provides spatial separation between conjugated entities. Its true utility, however, lies in the orthogonal reactivity of its functional groups:

-

The N-Boc Group: A robust protecting group, stable under a wide array of synthetic conditions, yet readily cleavable under specific acidic environments.[1][2] This allows for the strategic and timed unveiling of a primary amine for subsequent reactions.

-

The Primary Alkyl Bromide: A versatile electrophile, poised for nucleophilic substitution (SN2) reactions with a host of nucleophiles (e.g., thiols, amines, phenols), enabling the covalent attachment of the linker to a target molecule.

The integrity of this linker is paramount. Unforeseen degradation can introduce impurities, reduce yields, and compromise the efficacy and safety of the final product. This document serves as a senior-level guide to understanding and controlling the stability of tert-butyl N-(9-bromononyl)carbamate.

Core Chemical Liabilities and Stability Profile

The stability of the molecule is best understood by examining the vulnerabilities of its two key functional groups.

The tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Gatekeeper

The Boc group is the most common acid-labile amine protecting group in organic synthesis.[1] Its stability is inversely related to the stability of the carbocation formed during its cleavage.[1]

-

Mechanism of Acidic Cleavage: The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[3] This is followed by the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate, which rapidly decomposes to the free amine and carbon dioxide.[3] This inherent lability is its primary degradation pathway.

-

Thermal Lability: While generally stable at ambient and physiological temperatures (e.g., 37°C) in neutral or basic media[4], the Boc group can undergo thermal cleavage at elevated temperatures (e.g., >100°C), especially under anhydrous conditions.[5][6]

The Alkyl Bromide Terminus: An Electrophilic Target

The C-Br bond at the terminus of the nonyl chain is polarized, rendering the terminal carbon electrophilic and susceptible to attack by nucleophiles.

-

Hydrolysis: As a primary alkyl bromide, it is susceptible to hydrolysis, particularly under basic conditions (pH > 8-9) via an SN2 mechanism, yielding tert-butyl N-(9-hydroxynonyl)carbamate.[7][8] While slower, hydrolysis can also occur under neutral or acidic conditions, though this is less probable for a primary halide compared to secondary or tertiary ones.[7]

-

Nucleophilic Substitution: Beyond water, any nucleophilic impurities present in solvents or reaction mixtures (e.g., trace amines, thiols) can react with the alkyl bromide, leading to the formation of side products.

-

Elimination: In the presence of strong, sterically hindered bases, an E2 elimination reaction can occur, resulting in the formation of an terminal alkene, though this pathway is generally less favored for primary halides compared to substitution.

Principal Degradation Pathways: A Mechanistic View

Understanding the specific chemical transformations that constitute degradation is essential for developing mitigation strategies.

Pathway A: Acid-Catalyzed Deprotection

This is the most significant degradation pathway, triggered by exposure to acidic reagents, surfaces, or even atmospheric CO₂ in the presence of moisture.

Figure 2. SN2 hydrolysis of the primary alkyl bromide.

Experimental Protocols for Stability Assessment

A robust stability testing program is non-negotiable. The goal is not just to determine shelf-life but to understand the molecule's behavior under stress, which informs reaction and formulation development.

Protocol 4.1: Forced Degradation Study (Stress Testing)

Causality: Forced degradation intentionally exposes the compound to harsh conditions to rapidly identify likely degradation pathways and generate degradant products for analytical method validation. This proactive approach is a cornerstone of demonstrating the stability-indicating nature of an analytical method.

Methodology:

-

Preparation: Prepare a stock solution of tert-butyl N-(9-bromononyl)carbamate in acetonitrile at 1.0 mg/mL.

-

Stress Conditions (in separate light-protected vials):

-

Acidic: Dilute stock 1:1 with 0.1 M HCl.

-

Basic: Dilute stock 1:1 with 0.1 M NaOH.

-

Oxidative: Dilute stock 1:1 with 3% H₂O₂.

-

Thermal: Heat a vial of the stock solution at 60°C.

-

Control: Keep a vial of the stock solution at 4°C.

-

-

Incubation: Maintain all vials for 48 hours, sampling at T=0, 4, 8, 24, and 48 hours.

-

Sample Processing: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

-

Analysis: Analyze immediately by a validated stability-indicating HPLC-UV/MS method.

Protocol 4.2: Long-Term Storage Stability Study

Causality: This study simulates real-world storage conditions to establish a recommended shelf-life and storage requirements, ensuring the material remains fit for purpose over time.

Methodology:

-

Sample Preparation: Package multiple, independent samples of the solid material in inert, sealed containers, simulating the commercial packaging.

-

Storage: Place the samples in a calibrated stability chamber maintained at the recommended storage condition (e.g., 2-8°C, protected from light).

-

Time Points: Designate analysis time points, such as 0, 3, 6, 9, 12, 18, and 24 months.

-

Analysis: At each time point, remove one sample and analyze for appearance, purity (by HPLC), and degradation product profile. The analytical method must be the same validated method used in the forced degradation study.

Analytical and Data Presentation

The selection of appropriate analytical techniques is critical for accurately quantifying the parent compound and identifying its degradants.

Table 1: Key Analytical Techniques for Stability Monitoring

| Technique | Role in Stability Assessment | Key Insights Provided |

| Reverse-Phase HPLC | The primary workhorse for purity assessment and quantification of degradants. A gradient method is typically required to resolve the parent compound from more polar (e.g., hydrolyzed) and less polar impurities. | Purity (as peak area %), quantification of known and unknown impurities, demonstration of mass balance. |

| LC-Mass Spectrometry (LC-MS) | Essential for the identification of degradation products generated during forced degradation studies. | Provides molecular weight data for unknown peaks, enabling structural elucidation of degradants (e.g., confirming the mass of the hydrolyzed product). |

| NMR Spectroscopy (¹H, ¹³C) | Provides definitive structural confirmation of the parent material and can be used to characterize isolated degradation products. | Confirms the disappearance of the Boc-group protons (~1.4 ppm) or changes in the signals around the CH₂-Br group (~3.4 ppm) upon degradation. |

Recommended Storage and Handling

Based on the compound's chemical liabilities, the following practices are mandated to preserve its integrity.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C . [9]This minimizes exposure to atmospheric moisture and acidic gases and reduces the rate of potential hydrolytic and thermal degradation. The container should be opaque or stored in the dark to prevent any potential photolytic degradation.

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation. [10]Use dry solvents and glassware to prevent hydrolysis. When weighing and transferring, minimize atmospheric exposure. Avoid contact with strong acids, bases, and oxidizing agents. [9][11]* Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. [9][12]

Conclusion

The stability of tert-butyl N-(9-bromononyl)carbamate is a predictable function of its constituent chemical moieties. The Boc-protected amine is vulnerable to acid-catalyzed cleavage, while the primary alkyl bromide is susceptible to nucleophilic attack, primarily hydrolysis. A comprehensive understanding of these degradation pathways, coupled with robust analytical monitoring and stringent storage and handling protocols, is essential for any researcher, scientist, or drug development professional. By implementing the strategies and experimental designs outlined in this guide, users can ensure the chemical integrity of this linker, leading to more reliable, reproducible, and successful synthetic outcomes.

References

- Vertex AI Search. (2009). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PraxiLabs. Reaction of Alkyl Halides Experiment. [Link]

- Google Patents. (1958). US2819319A - Production of alcohols by hydrolysis of alkyl bromides.

-

ResearchGate. Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. [Link]

-

RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. [Link]

-

CHIMIA. Thermal Cleavage of the Fmoc Protection Group. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chimia.ch [chimia.ch]

- 7. researchgate.net [researchgate.net]

- 8. praxilabs.com [praxilabs.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile and Handling Protocols for tert-Butyl N-(9-bromononyl)carbamate in Organic Synthesis

Executive Summary

tert-Butyl N-(9-bromononyl)carbamate (CAS No. 2352715-55-8)[1], frequently referred to as N-Boc-9-bromononylamine, is a highly versatile bifunctional aliphatic building block. Featuring a terminal electrophilic bromide and a protected nucleophilic amine separated by a 9-carbon spacer, it serves as a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2] and complex bioconjugates. Understanding its precise solubility profile is paramount for researchers looking to optimize reaction kinetics, select appropriate coupling solvents, and ensure high-yield downstream purifications.

Mechanistic Causality of Solvation

The solvation thermodynamics of N-Boc-9-bromononylamine are dictated by three distinct structural domains, each contributing to its overall lipophilic character:

-

The Nonane Backbone: The 9-carbon aliphatic chain is highly hydrophobic. It dominates the molecule's surface area, creating a massive entropic penalty for cavity formation in high-dielectric, hydrogen-bonding solvents like water[3].

-

The Boc-Carbamate Group: While carbamates possess hydrogen-bond acceptor capabilities, the bulky tert-butyl group sterically shields the core, preventing efficient hydration. However, this functional group interacts highly favorably with moderately polar organic solvents via dipole-dipole interactions[4].

-

The Terminal Bromide: The polarizable bromine atom enhances solubility in halogenated solvents through dispersion forces and weak halogen bonding.

Consequently, the molecule acts as a hydrophobic entity that readily dissolves in low-to-medium dielectric organic solvents but strictly partitions away from aqueous phases.

Thermodynamic solubility model based on solvent dielectric properties.

Quantitative Solubility Profile Matrix

To facilitate rapid solvent selection for synthetic workflows, the solubility data is summarized below based on empirical behavior of long-chain Boc-protected bromoalkylamines[4]:

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Solubility Profile | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | 4.8 - 8.9 | Freely Soluble | Strong van der Waals interactions with the nonane backbone; halogen bonding with the terminal bromide. |

| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | 36.6 - 46.7 | Highly Soluble | Favorable dipole-dipole interactions with the Boc-carbamate group; standard for SN2 couplings. |

| Esters / Ethers | Ethyl Acetate (EtOAc), THF | 6.0 - 7.6 | Freely Soluble | Matches the moderate overall polarity of the protected amine; ideal for liquid-liquid extraction. |

| Aqueous | Water, Aqueous Buffers | ~80.1 | Insoluble | High entropic penalty for cavity formation around the 9-carbon lipophilic chain. |

Self-Validating Experimental Protocols

Protocol 1: Preparation of a Standardized Coupling Solution (SN2 Reaction)

Context: When synthesizing PROTACs, the linker must be coupled to a target ligand (e.g., an androgen receptor binder)[2]. Acetonitrile (ACN) or DMF is chosen because it dissolves both the highly lipophilic linker and the often-polar target ligands.

Step-by-Step Methodology:

-

Massing: Weigh 1.0 mmol (approx. 322.3 mg) of tert-butyl N-(9-bromononyl)carbamate into a flame-dried 25 mL round-bottom flask.

-

Solubilization: Add 5.0 mL of anhydrous Acetonitrile (ACN)[2].

-

Validation (Visual): Swirl the flask at 25 °C. The compound should dissolve completely within 60 seconds, yielding a strictly homogeneous, colorless solution. Causality: Any persistent turbidity indicates moisture contamination or degraded reagent, as the pure compound is freely soluble in ACN.

-

Base Addition: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA)[2]. The solution must remain clear.

-

Coupling: Introduce the target nucleophile (e.g., a secondary amine) and stir at room temperature (or elevate to 90 °C if using DMF for sterically hindered targets)[2].

-

Validation (Analytical): Monitor via Thin Layer Chromatography (TLC) using 20% EtOAc/Hexane. The starting material typically presents an Rf value around 0.55[4]. Disappearance of this spot confirms reaction progression.

Protocol 2: Aqueous Workup and Phase Partitioning

Context: Post-reaction, the mixture contains organic products, unreacted DIPEA, and water-soluble hydrobromide salts. The absolute insolubility of the nonane-core linker in water is exploited here to drive purification[3].

Step-by-Step Methodology:

-

Quenching: Dilute the reaction mixture with 15 mL of deionized water to halt the reaction and dissolve inorganic salts.

-

Extraction: Add 15 mL of Ethyl Acetate (EtOAc)[4]. Causality: EtOAc is selected over DCM if the target product has moderate polarity, ensuring clean phase separation without forming stubborn emulsions.

-

Partitioning: Transfer to a separatory funnel and agitate vigorously. Allow the layers to separate completely.

-

Validation (Phase Logic): The upper organic layer (EtOAc) will contain the Boc-protected product and any unreacted N-Boc-9-bromononylamine. The lower aqueous layer will contain the DIPEA·HBr salts and polar impurities.

-

Washing: Wash the organic layer with brine (10 mL) to remove residual water, dry over anhydrous Na2SO4, and concentrate under vacuum[4].

Workflow for solubilization and nucleophilic coupling of N-Boc-9-bromononylamine.

References

-

Han et al. "Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor". Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

- 1. tert-Butyl (9-bromononyl)carbamate | 2352715-55-8 [sigmaaldrich.com]

- 2. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 6-(BOC-AMINO)-HEXYL BROMIDE | 142356-33-0 [chemicalbook.com]

The Mechanistic Paradigm of Boc-Protected Aminoalkyl Bromides in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

The Bifunctional Architecture: Mechanistic Rationale

In the design of complex active pharmaceutical ingredients (APIs), PROTAC linkers, and peptidomimetics, the precise spatial arrangement of functional groups is paramount. Boc-protected aminoalkyl bromides (e.g., N-Boc-bromoethylamine) serve as premier bifunctional synthons, enabling the controlled introduction of primary alkylamines into diverse molecular scaffolds.

The utility of these reagents relies on two orthogonal functional domains:

-

The Electrophilic Core (Alkyl Bromide): The terminal bromide serves as a highly efficient leaving group for bimolecular nucleophilic substitution ( SN2 ) reactions.

-

The Shielding Domain (tert-Butyloxycarbonyl - Boc): Unprotected aminoalkyl halides are notoriously unstable, rapidly undergoing self-polymerization or uncontrolled polyalkylation[1]. The Boc group mitigates this by functioning as both a steric shield and an electronic modulator. The resonance delocalization of the nitrogen lone pair into the adjacent carbamate carbonyl drastically reduces the amine's nucleophilicity, rendering the molecule stable under basic alkylation conditions[2].

Caption: Experimental workflow for utilizing Boc-protected aminoalkyl bromides in organic synthesis.

Reaction Dynamics: The SN2 Alkylation Paradigm

The coupling of a Boc-protected aminoalkyl bromide to a target nucleophile (e.g., a phenol, secondary amine, or thiol) requires precise control over solvent and base selection to maximize SN2 trajectory and minimize competitive E2 elimination.

Causality in Reagent Selection:

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. These solvents effectively solvate the counter-cations (e.g., K+ ) while leaving the nucleophilic anion "naked" and highly reactive, thereby lowering the activation energy for the SN2 transition state.

-

Base: Potassium carbonate ( K2CO3 ) or N,N-Diisopropylethylamine (DIPEA) are preferred[3]. Strong, unhindered bases (like NaH or NaOH ) can inadvertently act as nucleophiles or trigger E2 elimination of the bromide, yielding an unwanted alkene. K2CO3 is a mild, non-nucleophilic base that effectively scavenges the generated HBr without inducing elimination.

Self-Validating Protocol 1: Nucleophilic Alkylation of a Phenol

This protocol is designed as a self-validating system, ensuring real-time feedback during the reaction.

-

Preparation: Charge a flame-dried round-bottom flask with the target phenol (1.0 eq) and anhydrous DMF (0.2 M).

-

Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the alkyl bromide into an alcohol.

-

-

Deprotonation: Add anhydrous K2CO3 (2.0 eq). Stir for 30 minutes at room temperature.

-

Validation Checkpoint: The solution will often undergo a distinct color change (e.g., yellowing) as the highly conjugated phenoxide anion is generated.

-

-

Alkylation: Dropwise, add N-Boc-bromoethylamine (1.2 eq).

-

Causality: A 20% molar excess of the bromide compensates for any trace hydrolysis and drives the reaction to completion.

-

-

Thermal Activation: Heat the reaction to 60°C.

-

Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the highly polar phenol spot disappears, replaced by a significantly less polar spot (due to the lipophilic nature of the Boc group)[3].

-

-

Workup: Quench with water to dissolve inorganic salts and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine (3x) to remove residual DMF.

The Kinetics and Mechanism of Boc Deprotection

Once the carbon-heteroatom bond is forged, the Boc group must be cleaved to reveal the free primary amine for subsequent functionalization. Because the Boc carbamate is highly sterically hindered, it is entirely resistant to basic hydrolysis and catalytic hydrogenation[2]. It is exclusively acid-labile[4].

Mechanistic Pathway:

-

Protonation: The strong acid (e.g., Trifluoroacetic acid - TFA) protonates the carbonyl oxygen of the carbamate. This creates a resonance-stabilized intermediate[5].

-

Fragmentation: The inductive pull of the protonated oxygen triggers the cleavage of the C−O bond, releasing a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate[2].

-

Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide ( CO2 ) gas and yielding the free amine as a protonated salt[4].

-

Elimination: The tert-butyl cation undergoes deprotonation to form gaseous isobutene[2].

Caption: Acid-mediated mechanism of N-Boc deprotection yielding the free amine.

Self-Validating Protocol 2: Acid-Mediated Deprotection

-

Preparation: Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Scavenger Addition: Add 2.0 eq of Anisole or Thioanisole.

-

Causality: The tert-butyl cation generated during fragmentation is a potent electrophile. If your molecule contains electron-rich aromatic rings (e.g., indole, phenol), the cation will cause unwanted Friedel-Crafts alkylation. Scavengers act as sacrificial nucleophiles to trap the cation[4].

-

-

Acidification: Cool to 0°C and add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 DCM:TFA ratio[4].

-

Monitoring: Warm to room temperature.

-

Validation Checkpoint: Observe the reaction mixture. The spontaneous decarboxylation and isobutene elimination will cause visible effervescence (bubbling). The cessation of gas evolution is a reliable macroscopic indicator that the deprotection is nearing completion[5].

-

-

Isolation: Concentrate the mixture in vacuo, azeotroping with toluene (3x) to remove residual, strongly-bound TFA[2].

Quantitative Analysis of Deprotection Methodologies

While TFA and HCl are industry standards, modern continuous flow and mild-acid methodologies have expanded the synthetic toolkit. The table below summarizes quantitative data for various deprotection strategies based on recent literature.

| Deprotection Strategy | Reagents | Solvent System | Temp (°C) | Time | Avg. Yield | Mechanistic Causality & Notes |

| Standard Acidic | TFA (50% v/v) | Dichloromethane | 20–25 | 1–3 h | >90% | Generates reactive tert-butyl cation; requires scavengers[4]. |

| Anhydrous Acidic | 3M HCl | Ethyl Acetate / MeOH | 20–25 | 30 min | >95% | Avoids aqueous hydrolysis of sensitive ester groups[4]. |

| Mild Alternative | Oxalyl Chloride (3 eq) | Methanol | 20–25 | 3 h | >90% | Avoids bulk strong acids. Mechanism involves more than simple in situ HCl generation; highly tolerant to sensitive functional groups[6]. |

| Thermal (Flow) | None (Thermolytic) | Trifluoroethanol (TFE) | 150 | 60 min | 98% | Acid-free cleavage via continuous flow. Ideal for highly acid-sensitive substrates[7]. |

References

-

2 - Total Synthesis

-

[[4] tert-Butyloxycarbonyl protecting group]() - Wikipedia

-

[[6] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride]() - RSC Advances

-

5 - Chemistry Steps

-

7 - Organic Process Research & Development (ACS)

-

1 - Open Research Online

-

3 - Benchchem

Sources

- 1. oro.open.ac.uk [oro.open.ac.uk]

- 2. total-synthesis.com [total-synthesis.com]

- 3. N-Boc-Glycine Ethyl Ester|CAS 14719-37-0 [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Strategic Use of tert-Butyl N-(9-bromononyl)carbamate for the Synthesis of Advanced Aliphatic PROTAC Linkers

Authored by: Your Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of tert-butyl N-(9-bromononyl)carbamate in the synthesis of aliphatic linkers for Proteolysis Targeting Chimeras (PROTACs). We will delve into the strategic advantages of this particular building block, provide detailed, field-tested protocols for its incorporation into PROTAC scaffolds, and offer expert insights into the underlying chemical principles to ensure reproducible and high-yield outcomes.

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are a groundbreaking therapeutic modality that commandeers the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] A PROTAC is a heterobifunctional molecule comprising three essential components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1][4] The linker is far more than a simple spacer; its length, chemical composition, and rigidity are critical determinants of a PROTAC's biological activity.[5][6][7] These properties profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[6][8]

Aliphatic chains are a frequently employed motif in linker design, offering flexibility to facilitate the optimal orientation of the two proteins for ubiquitination.[6][7][9] Among the vast arsenal of chemical building blocks, tert-butyl N-(9-bromononyl)carbamate stands out as a highly valuable and versatile reagent for constructing long-chain aliphatic linkers.

Strategic Advantages of tert-Butyl N-(9-bromononyl)carbamate

The utility of this reagent in PROTAC synthesis is rooted in several advantageous chemical and practical features:

-

Orthogonal Reactivity: The molecule is strategically bifunctional. The terminal bromo group serves as an electrophile, ideal for nucleophilic substitution reactions (e.g., with phenols, amines, or thiols on a ligand). The other terminus features a tert-butyloxycarbonyl (Boc)-protected amine. This protecting group is stable under the conditions used for alkylation but can be cleanly removed under acidic conditions to reveal a primary amine, which is then available for subsequent coupling reactions, typically amide bond formation.[10][11] This orthogonality is paramount for a controlled, stepwise PROTAC assembly.

-

Extended Chain Length: The nine-carbon (nonyl) chain provides substantial length, which can be crucial for bridging the distance between the binding sites of the target protein and the E3 ligase.[12] An inadequate linker length can lead to steric clashes, preventing ternary complex formation, while an excessively long linker may not be optimal for stabilizing the complex.[7] The nonyl chain offers a significant reach to explore this critical parameter.

-

Physicochemical Properties: The long alkyl chain contributes to the lipophilicity of the PROTAC, which can be a double-edged sword. While it can enhance membrane permeability, excessive lipophilicity often leads to poor solubility and off-target effects.[1] The nine-carbon chain provides a defined and significant modification to this property, which must be considered in the overall design.

-

Commercial Accessibility: tert-Butyl N-(9-bromononyl)carbamate is a readily available chemical building block, making it a practical and cost-effective choice for both small-scale library synthesis and larger-scale medicinal chemistry efforts.

General Synthesis Workflow

The incorporation of tert-butyl N-(9-bromononyl)carbamate into a PROTAC scaffold typically follows a logical and sequential two-stage process. This strategy leverages the molecule's orthogonal reactive ends to ensure a directed synthesis.

-

Stage 1: Initial Ligand Conjugation: The bromo-terminus of the linker is reacted with a nucleophilic handle on the first ligand (either the POI warhead or the E3 ligase ligand).

-

Stage 2: Deprotection and Second Ligand Coupling: The Boc-protecting group on the other end of the linker-ligand conjugate is removed, and the newly unmasked primary amine is coupled to the second ligand.

The diagram below provides a high-level visualization of this synthetic pathway.

Figure 1: Generalized workflow for PROTAC synthesis.

Detailed Experimental Protocols

These protocols provide a general framework. Researchers must adapt and optimize conditions based on the specific reactivity and solubility of their unique warhead and E3 ligase ligands.

Protocol 1: Attachment of the Linker to a Phenolic Nucleophile

This protocol details a Williamson ether synthesis to couple the linker to a ligand containing a phenolic hydroxyl group.

Materials:

-

POI or E3 Ligase Ligand with a phenolic -OH group (1.0 eq)

-

tert-Butyl N-(9-bromononyl)carbamate (1.2 eq)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the phenolic ligand (1.0 eq) in anhydrous DMF.

-

Add Cs₂CO₃ (2.0 eq). Stir the suspension at room temperature for 20 minutes.

-

Add a solution of tert-butyl N-(9-bromononyl)carbamate (1.2 eq) in a small volume of anhydrous DMF.

-

Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. Monitor reaction progress by LC-MS or TLC.

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the product into EtOAc (3x).

-

Combine the organic layers, wash with water (2x) and then brine (1x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to obtain the pure Boc-protected linker-ligand conjugate.

Rationale for Experimental Choices:

-

Base: Cs₂CO₃ is often more effective than K₂CO₃ for alkylating phenols due to its higher solubility in DMF and the increased nucleophilicity of the resulting cesium phenoxide.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes SN2 reactions.

-

Temperature: Moderate heating increases the reaction rate. The optimal temperature should be determined empirically to balance reaction speed with potential degradation of starting materials.

Protocol 2: Boc Deprotection of the Terminal Amine

This protocol describes the standard acidic conditions for removing the Boc protecting group.[10]

Materials:

-

Boc-protected linker-ligand conjugate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.[10]

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes. Monitor the disappearance of the starting material by LC-MS.

-

Once complete, concentrate the mixture under reduced pressure to remove the bulk of DCM and excess TFA.

-

Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution to quench the acid (caution: CO₂ evolution). Adjust pH to ~8-9.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. This product is often sufficiently pure for use in the next step.

Rationale for Experimental Choices:

-

TFA/DCM: This is the most common and efficient reagent system for Boc deprotection. TFA is a strong acid that readily cleaves the acid-labile Boc group, generating the volatile isobutylene and CO₂.[13][14]

-

Temperature Control: Initial cooling helps to moderate any potential exotherm upon acid addition. The reaction is typically fast and efficient at room temperature.

Protocol 3: Amide Coupling to the Second Ligand

This protocol describes the formation of an amide bond using HATU, a highly effective coupling reagent.[15]

Materials:

-

Amine-linker-ligand conjugate (from Protocol 2) (1.1 eq)

-

POI or E3 Ligase Ligand with a carboxylic acid group (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0-4.0 eq)

-

Anhydrous DMF

-

Purification supplies (e.g., preparative HPLC or silica gel)

Procedure:

-

In a flask, dissolve the carboxylic acid-containing ligand (1.0 eq), HATU (1.2 eq), and the amine-linker-ligand conjugate (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction with EtOAc or another suitable organic solvent.

-

Wash the organic phase sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC or flash column chromatography to obtain the final PROTAC molecule.

Rationale for Experimental Choices:

-

HATU/DIPEA: HATU is a uronium-based coupling reagent that rapidly converts carboxylic acids into highly reactive OAt-active esters, which are then readily attacked by the amine.[16] DIPEA is a non-nucleophilic base required to deprotonate the carboxylic acid and neutralize the generated HCl.[17][18]

-

Stoichiometry: A slight excess of the amine component is often used to ensure complete consumption of the more valuable activated carboxylic acid intermediate.

Characterization and Quality Control

Rigorous characterization at each step and of the final compound is essential to validate the synthesis and ensure the reliability of biological data.[19]

| Technique | Purpose |

| LC-MS | To monitor reaction progress and confirm the molecular weight of intermediates and the final product. |

| ¹H and ¹³C NMR | To confirm the chemical structure and assess the purity of the synthesized compounds. |

| HRMS | To determine the exact mass of the final PROTAC, confirming its elemental composition. |

| (RP)-HPLC | To determine the final purity of the PROTAC, typically expressed as a percentage area under the curve. |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in alkylation (Protocol 1) | Insufficiently strong base; Steric hindrance at the nucleophilic site; Low reactivity of the bromide. | Switch to a stronger base (e.g., Cs₂CO₃). Increase reaction temperature or time. Add a catalyst like sodium iodide (NaI) to perform an in situ Finkelstein reaction to the more reactive iodoalkane. |

| Incomplete Boc deprotection (Protocol 2) | Insufficient TFA or reaction time; TFA degradation. | Increase equivalents of TFA or extend reaction time. Use fresh, high-quality TFA. |

| Low yield in amide coupling (Protocol 3) | Inefficient activation of the carboxylic acid; Degradation of starting materials or reagents; Water contamination. | Ensure all reagents (especially HATU) and solvents are fresh and anhydrous.[19] Use alternative coupling reagents like HBTU or COMU. |

| Difficult purification of final PROTAC | Byproducts from coupling reagents (e.g., tetramethylurea from HATU); Poor chromatographic behavior. | Wash thoroughly to remove water-soluble byproducts.[17] Use preparative reverse-phase HPLC, which is often more effective for purifying large, "greasy" PROTAC molecules.[20] |

Conclusion

tert-Butyl N-(9-bromononyl)carbamate is a highly effective and strategically valuable building block for the synthesis of long-chain aliphatic PROTAC linkers. Its orthogonal reactive handles permit a controlled and modular approach to PROTAC assembly, enabling the systematic exploration of linker length, a critical parameter for optimizing degradation efficacy. The protocols and insights provided herein offer a robust framework for researchers to confidently employ this reagent in their drug discovery programs, facilitating the development of novel and potent protein degraders.

References

- BenchChem. Application Notes and Protocols for APN-C3-NH-Boc Deprotection in PROTAC Synthesis. Benchchem.

- Foley, D. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters.

- BenchChem. PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs. Benchchem.

- BenchChem. common problems in PROTAC experiments and how to avoid them. Benchchem.

- Aurigene. PROTAC Discovery and Development Services. Aurigene.

- ChemPartner. PROTAC Chemistry. ChemPartner.

- Ferguson, F. M., et al. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). bioRxiv.

- Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology.

- Hendrick, C. E., et al. (2022).

- Precise PEG LLC. Linkers in PROTACs. Precise PEG LLC.

- Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers.

- J&K Scientific LLC. (2026). BOC Protection and Deprotection. J&K Scientific LLC.

- Foley, D. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.

- Biocompare. (2022). PROTACs: A Practical Guide. Biocompare.

- Sigma-Aldrich. tert-Butyl (9-bromononyl)

- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.

- Heath, C. L., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.

- BroadPharm. tert-Butyl (9-aminononyl)

- MedchemExpress.

- BenchChem.

- Ge, C.-H., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. European Journal of Medicinal Chemistry.

- Fosu, H., et al. (2021). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry.

- BenchChem. Application Notes and Protocols for PROTAC Synthesis Using Propargyl-PEG7-Boc. Benchchem.

- Kim Reactor. (2024).

- Scott, J. S., et al. (2022). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv.

- Biopharma Group.

- Common Organic Chemistry.

- American Chemical Society. Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. American Chemical Society.

- Lucas, X. (2020). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.

- Iovine, C., et al. (2022). Unveiling New Triazoloquinoxaline‐Based PROTACs Designed for the Selective Degradation of the ncBAF Chromatin Remodeling Subunit BRD9. Chemistry – A European Journal.

- Tran, V., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols.

- Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Publishing.

- Sun, X., et al. (2021).

- BLDpharm. (2021). BLD Insights | Application of Linkers in Chemical Biology. BLDpharm.

- PubChem. tert-butyl N-(9-amino-9-oxononyl)

Sources

- 1. PROTAC Chemistry [chempartner.com]

- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. jk-sci.com [jk-sci.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Unveiling New Triazoloquinoxaline‐Based PROTACs Designed for the Selective Degradation of the ncBAF Chromatin Remodeling Subunit BRD9 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. PROTAC Discovery and Development Services | Aurigene Services [aurigeneservices.com]

Nucleophilic substitution of tert-butyl N-(9-bromononyl)carbamate with primary amines

An In-Depth Technical Guide to the Nucleophilic Substitution of tert-butyl N-(9-bromononyl)carbamate with Primary Amines

Introduction: Crafting the Molecular Bridge

In the intricate landscape of modern drug development and bioconjugation, the ability to link different molecular entities with precision is paramount. Bifunctional linkers are the unsung heroes in this field, serving as the molecular bridges that connect targeting moieties, therapeutic payloads, and reporter groups. The synthesis of these linkers requires robust, high-yielding, and predictable chemical reactions.

This guide focuses on a cornerstone transformation: the nucleophilic substitution of tert-butyl N-(9-bromononyl)carbamate with primary amines. This reaction is a classic example of an SN2 (Substitution Nucleophilic, Bimolecular) process, valued for its efficiency in forming a stable carbon-nitrogen bond.[1][2] The product is a versatile intermediate, featuring a newly formed secondary amine at one end and a latent primary amine at the other, masked by the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[3][4]

This document, intended for researchers, medicinal chemists, and drug development professionals, provides a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, strategies for optimization, and a look into the applications of the resulting linker molecules in creating sophisticated therapeutic and diagnostic agents.

Pillar 1: The Scientific Foundation - Mechanism and Rationale

The reaction between tert-butyl N-(9-bromononyl)carbamate and a primary amine is a textbook SN2 reaction. Understanding its mechanism is critical for optimizing conditions and troubleshooting potential issues.

The SN2 Mechanism: The reaction proceeds in a single, concerted step where the primary amine, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom (the leaving group).[5]

-

Backside Attack: The amine's lone pair of electrons attacks the carbon atom from the side opposite to the carbon-bromine bond. This "backside attack" is a defining feature of the SN2 mechanism.[5]

-

Transition State: A transient, high-energy transition state is formed where the C-N bond is partially formed, and the C-Br bond is partially broken. The central carbon atom is momentarily five-coordinate with a trigonal bipyramidal geometry.[5]

-

Product Formation: The C-Br bond breaks completely, with the bromine atom departing as a bromide ion (Br⁻). Simultaneously, the C-N bond fully forms, resulting in a protonated secondary amine.

-

Deprotonation: A base present in the reaction mixture (either a scavenger base or another molecule of the primary amine) removes a proton from the nitrogen atom to yield the final, neutral secondary amine product and a corresponding ammonium salt.[6]

The use of a primary alkyl bromide, such as in tert-butyl N-(9-bromononyl)carbamate, is ideal for SN2 reactions because the electrophilic carbon is sterically unhindered, allowing easy access for the incoming nucleophile.[7] Tertiary alkyl halides, by contrast, do not undergo SN2 reactions due to severe steric hindrance.[7]

The Role of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is essential for the success of this synthesis. Amines are nucleophilic, and an unprotected diamine would lead to polymerization as both ends of the molecule could react. The Boc group "masks" the nucleophilicity of one amine, rendering it unreactive under the basic or neutral conditions of the SN2 reaction.[4][8] A key advantage of the Boc group is its orthogonality; it is stable under a wide range of conditions but can be selectively removed under mild acidic conditions (e.g., using trifluoroacetic acid), which do not affect the newly formed C-N bond.[9][10]

Caption: Figure 1: S_N2 Reaction Mechanism

Pillar 2: The Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of tert-butyl N-(9-(alkylamino)nonyl)carbamate derivatives.

Materials and Reagents:

-

tert-butyl N-(9-bromononyl)carbamate (1.0 eq)

-

Primary amine (R-NH₂, 2.0 - 3.0 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (Anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Caption: Figure 2: General Experimental Workflow

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add tert-butyl N-(9-bromononyl)carbamate (1.0 eq).

-

Reagent Addition: Dissolve the starting material in anhydrous acetonitrile (or DMF) to a concentration of approximately 0.1-0.2 M. Add the primary amine (2.0-3.0 eq) followed by powdered anhydrous potassium carbonate (2.0 eq). The use of a solid base like K₂CO₃ simplifies workup as it can be filtered off.[11]

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C with vigorous stirring. The elevated temperature increases the reaction rate.

-

Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting alkyl bromide. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

-

Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. If K₂CO₃ was used, filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x). The bicarbonate wash ensures the removal of any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low percentage of ethyl acetate in hexanes, gradually increasing the polarity.

Pillar 3: Optimization, Data, and Applications

Process Optimization and Troubleshooting:

The success of the synthesis hinges on carefully controlling reaction parameters to maximize the yield of the desired product while minimizing side reactions.

-

Over-alkylation: The secondary amine product is also nucleophilic and can react with another molecule of the alkyl bromide to form a tertiary amine.[12][13] This is the most common side reaction.

-

Mitigation: Use a 2- to 3-fold excess of the primary amine nucleophile.[6] This ensures that the alkyl bromide is more likely to encounter a primary amine than the secondary amine product, kinetically favoring the desired reaction.

-

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred for SN2 reactions. They solvate the counter-ion of the base but do not form strong hydrogen bonds with the amine nucleophile, leaving it more reactive.[7]

-

Base Selection: A non-nucleophilic base is crucial. K₂CO₃ is an inexpensive and effective choice.[11] Organic bases like DIPEA can also be used, especially if a homogenous reaction is desired. Avoid nucleophilic bases like NaOH or primary/secondary amines if over-alkylation is a concern.

-

Temperature Control: While heating accelerates the reaction, excessively high temperatures can promote elimination (E2) side reactions, although this is less of a concern with primary alkyl halides. A range of 60-80 °C is generally a good starting point.

Table 1: Representative Reaction Parameters

| Primary Amine (R-NH₂) | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) | Notes |

| Benzylamine | Acetonitrile | K₂CO₃ | 80 | 6 | >90 | A common and efficient set of conditions.[11] |

| Propargylamine | DMF | DIPEA | 60 | 8 | 85-95 | Useful for introducing an alkyne handle for click chemistry. |

| 4-Aminobutanoic acid ethyl ester | DMSO | K₂CO₃ | 70 | 12 | 80-90 | Incorporates an ester functionality for further modification. |

| Aniline | DMSO | K₂CO₃ | 100 | 24 | 50-70 | Aromatic amines are less nucleophilic and require more forcing conditions. |

Applications in Drug Development:

The synthesized Boc-protected amino linker is a valuable platform molecule. After purification, the Boc group can be cleanly removed with an acid like TFA to unmask the primary amine.[10] This amine serves as a reactive handle for conjugation to other molecules, enabling a wide range of applications.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to an antibody. The primary amine can be acylated with a drug molecule that has a carboxylic acid group. The secondary amine end (or a functionality introduced via the 'R' group) can be modified to react with the antibody.[14]

-

Targeted Drug Delivery: Similar to ADCs, the linker can connect a drug to a targeting ligand (e.g., a small molecule, peptide, or aptamer) that directs the drug to specific cells or tissues, improving efficacy and reducing off-target toxicity.[][16][17]

-

PROTACs (Proteolysis-Targeting Chimeras): These molecules require a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase. The flexible nonyl chain is well-suited for spanning the distance between two proteins.

Caption: Figure 3: Application in Targeted Drug Conjugate Synthesis

Conclusion

The nucleophilic substitution of tert-butyl N-(9-bromononyl)carbamate with primary amines is more than just a routine organic transformation; it is a critical enabling step in the construction of advanced molecular architectures for medicine and biology. By understanding the SN2 mechanism, carefully controlling reaction conditions to avoid side reactions, and appreciating the strategic role of the Boc protecting group, researchers can reliably synthesize a versatile class of bifunctional linkers. These linkers form the backbone of next-generation therapeutics and diagnostics, underscoring the power of fundamental organic chemistry in solving complex biomedical challenges.

References

-

New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. PMC. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Synthetic Amine Linkers for Efficient Sortagging. Bioconjugate Chemistry. Available at: [Link]

-

Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Abzena. Available at: [Link]

-

Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Royal Society of Chemistry. Available at: [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

synthesis of primary amines by SN2 reactions. YouTube. Available at: [Link]

-

The isocyanide SN2 reaction. PMC - NIH. Available at: [Link]

-

Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. ResearchGate. Available at: [Link]

-

Synthetic Amine Linkers for Efficient Sortagging. PubMed. Available at: [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Synthesis of Amines I. Amine Alkylation by SN2 reaction Amines can be alkylated in SN2 fashion by alkyl halides; primary halides. University of Rochester. Available at: [Link]

-

Application Note – N-Boc protection. Synple Chem. Available at: [Link]

-

Synthesis of triamine-functionalized rigid crosslinkers for materials science. RSC Publishing. Available at: [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

-

multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link]

-

9.4: Reaction of RX with NH3 and amines. Chemistry LibreTexts. Available at: [Link]

-

The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

-

Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Available at: [Link]

-

Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. Cureus. Available at: [Link]

-

Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]

-

4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. Available at: [Link]

-

Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. The Royal Society of Chemistry. Available at: [Link]

-

Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. FLORE. Available at: [Link]

-

Biomimetic nanocarriers: integrating natural functions for advanced therapeutic applications. Zenodo. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. tminehan.com [tminehan.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. abzena.com [abzena.com]

- 16. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Application Note & Protocols: Synthesis and Application of a Terminal Azide Linker for Click Chemistry

Topic: High-Fidelity Conversion of tert-Butyl N-(9-bromononyl)carbamate to a Terminal Azide for Copper-Catalyzed Click Chemistry

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of tert-butyl N-(9-azidononyl)carbamate, a versatile bifunctional linker essential for modern bioconjugation and materials science. We detail the robust conversion from its alkyl bromide precursor via a nucleophilic substitution reaction and subsequently demonstrate its application in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The causality behind experimental choices, critical safety protocols for handling azide compounds, and rigorous characterization methods are explained to ensure reproducible, high-yield outcomes for researchers in drug development and chemical biology.

Part 1: Synthesis of tert-Butyl N-(9-azidononyl)carbamate

Guiding Principles & Reaction Mechanism

The conversion of an alkyl halide to an alkyl azide is a classic and highly efficient transformation in organic synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2][3] In this specific application, the azide anion (N₃⁻), typically from sodium azide (NaN₃), acts as the nucleophile, displacing the bromide leaving group from tert-butyl N-(9-bromononyl)carbamate.

The key mechanistic features are:

-

Concerted Mechanism: The formation of the new carbon-azide (C-N₃) bond and the cleavage of the carbon-bromide (C-Br) bond occur in a single, concerted step through a pentacoordinate transition state.[1][2]

-

Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (180°), leading to an inversion of stereochemistry at the reaction center.[1][4] While the substrate in this protocol is achiral, understanding this principle is crucial for applying the method to chiral molecules.

-

Solvent Choice: The reaction rate is profoundly influenced by the solvent. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), are ideal.[5][6] These solvents effectively solvate the sodium cation (Na⁺) while leaving the azide anion (N₃⁻) poorly solvated, or "naked," thereby increasing its nucleophilicity and accelerating the reaction.[4]

Critical Safety Protocols: Handling Sodium Azide

Sodium azide (NaN₃) and organic azides are hazardous materials that demand strict safety protocols.

-

Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[7][8] It functions as a potent metabolic inhibitor. All manipulations must be performed in a certified chemical fume hood.[8][9]

-

Explosive Hazard:

-

With Acids: NaN₃ reacts with acids to form hydrazoic acid (HN₃), a highly toxic and explosive gas.[7] NEVER add acid to an azide-containing solution without a proper quenching protocol.

-

With Metals: NaN₃ reacts with heavy metals (e.g., lead, copper, mercury, silver) and their salts to form shock-sensitive, explosive heavy metal azides.[10][11] Avoid using metal spatulas for transfer and never dispose of azide waste down drains, which may contain lead or copper pipes.[10][11]

-

-

Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, chemical safety goggles, and double-nitrile gloves.[9][10] Change gloves immediately upon contamination.

-

Waste Disposal: All azide-contaminated waste, including empty containers, pipette tips, and cleaning materials, is considered hazardous P-listed waste and must be disposed of according to institutional guidelines.[8]

Experimental Protocol: Synthesis of tert-Butyl N-(9-azidononyl)carbamate

This protocol describes the conversion on a 5 mmol scale.

Table 1: Reagent and Solvent Quantities

| Compound | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

|---|---|---|---|---|---|

| tert-Butyl N-(9-bromononyl)carbamate | C₁₄H₂₈BrNO₂ | 338.28 | 5.0 | 1.0 | 1.69 g |

| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 7.5 | 1.5 | 0.49 g |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | - | 25 mL |

Procedure:

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-(9-bromononyl)carbamate (1.69 g, 5.0 mmol).

-

Dissolution: Add 25 mL of anhydrous DMSO to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

-

Reagent Addition: In the fume hood, carefully add sodium azide (0.49 g, 7.5 mmol, 1.5 eq) to the solution in one portion. Caution: Handle solid NaN₃ with care, avoiding dust generation.[8]

-

Reaction: Seal the flask with a septum and stir the mixture vigorously at ambient temperature (20-25°C) for 24 hours. The reaction can be gently heated to 40-50°C to increase the rate if necessary, but room temperature is often sufficient for primary bromides.[5]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1 v/v) mobile phase. The product will have a higher Rf value than the starting material.

-

Workup:

-

Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of saturated aqueous NaCl solution (brine).[6]

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Crucial: Do not distill low molecular weight alkyl azides, as they can be explosive upon heating.[6] The resulting product is often of sufficient purity for the next step.

Product Characterization and Validation

Confirming the successful synthesis relies on spectroscopic analysis.

-

Infrared (IR) Spectroscopy: The most definitive evidence is the appearance of a strong, sharp absorption band between 2100-2150 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the azide (N=N=N) functional group.[6]

-

¹H NMR Spectroscopy: The methylene protons adjacent to the newly formed azide group (α-protons at C9) will exhibit a downfield shift to approximately 3.25 ppm (triplet), compared to the ~3.40 ppm shift for the protons adjacent to the starting bromide.

-

¹³C NMR Spectroscopy: The carbon atom bonded to the azide group (α-carbon at C9) will appear in a characteristic range of 50-60 ppm .[12]

-

Mass Spectrometry (MS): Analysis will show the correct molecular ion peak and often a characteristic neutral loss of a dinitrogen molecule (N₂), corresponding to a fragment that is 28 Da lighter than the parent ion.[12]

Part 2: Application in Click Chemistry

Guiding Principles & Reaction Mechanism

The synthesized tert-butyl N-(9-azidononyl)carbamate is an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a prime example of "click chemistry," forms a highly stable 1,4-disubstituted 1,2,3-triazole ring by joining the terminal azide with a terminal alkyne.[13][14][15]

Key features include:

-

High Specificity: The reaction is bioorthogonal, meaning azides and alkynes react exclusively with each other and do not interfere with most other functional groups found in biological systems.[13]

-

Favorable Conditions: The reaction proceeds efficiently in aqueous conditions, over a wide pH range (4-12), and at room temperature.[13][15]

-